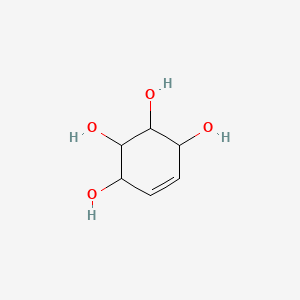

Conduritol B

Übersicht

Beschreibung

Conduritol is a tetrol that is cyclohexene in which a hydrogen attached to each of the carbons at positions 3, 4, 5, and 6 is replaced by a hydroxy group. The group consists of six possible diastereoisomers, known as conduritols A to F, some of which can exist as two distinct enantiomers. It is a tetrol, a secondary alcohol and a cyclitol. It derives from a hydride of a cyclohexene.

Conduritol B is a natural product found in Leptadenia arborea, Asclepias curassavica, and Cynanchum bungei with data available.

Wissenschaftliche Forschungsanwendungen

Gaucher Disease

CBE is extensively used to create animal models that mimic Gaucher disease. By administering varying doses of CBE to mice, researchers can induce a phenotype resembling neuronopathic GD. This model allows for the investigation of neuropathological changes and therapeutic interventions .

- Dosage Variability : Research indicates that CBE can be administered in doses ranging from 25 mg/kg to 300 mg/kg body weight over periods from 2 hours to several days, allowing for flexible experimental designs .

Parkinson's Disease

Given the link between GBA mutations and Parkinson's disease, CBE's role extends to generating models for PD research. Studies have shown that CBE can induce parkinsonian symptoms in animal models, providing insights into the mechanisms underlying neurodegeneration associated with GBA deficiency .

Enzyme Inhibition Studies

CBE is not only selective for GBA but also inhibits other glycosidases at higher concentrations, including:

- Nonlysosomal glucosylceramidase (GBA2)

- Lysosomal α-glucosidase

- β-glucuronidase

This broad inhibition profile necessitates careful consideration when designing experiments to ensure specificity .

Antifungal Activity

Recent studies have explored the use of CBE in antifungal therapies by inhibiting β-glucosidases involved in fungal metabolism. For instance, CBE has been shown to inhibit the hydrolysis of esculin, a crucial step for certain fungi, thereby demonstrating potential as an antifungal agent .

Therapeutic Window and Safety

While CBE shows promise in various applications, its narrow therapeutic window poses challenges. The compound's potential off-target effects necessitate further research to optimize dosing regimens that maximize efficacy while minimizing adverse effects .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Epoxidation to Conduritol B Epoxide

This compound undergoes epoxidation to form this compound Epoxide (CBE), an irreversible inhibitor of β-glucosidases. This reaction uses meta-chloroperoxybenzoic acid (mCPBA) with radical inhibitors (e.g., 4,4’-thiobis(6-tert-butyl-3-methylphenol)) at elevated temperatures (60°C for 12 hours), achieving complete conversion . The epoxide’s C2 symmetry allows covalent binding to catalytic nucleophiles (e.g., Glu340 in glucocerebrosidase), forming a stable ester linkage .

Table 1: Epoxidation Reaction Conditions

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| mCPBA + radical trap | 60°C | 12 h | 100% |

Acid-Catalyzed Rearrangements

This compound derivatives undergo acid-mediated rearrangements:

-

Epoxide ring-opening : In acetic anhydride, CBE forms conduritol-F (24) and conduritol-B (28) in a 2:1 ratio via neighboring-group participation .

-

Hydrolysis : Hydrochloric acid accelerates hydrolysis of acetals to tetraols (e.g., myo-inositol tetraacetate) .

Thiocarbonate Formation and Elimination

This compound tetraacetate reacts with N,N’-thiocarbonyldiimidazole to form cyclic thiocarbonates. Subsequent elimination with triethylamine yields unsaturated cyclitols (e.g., 48) .

Biochemical Reactivity

CBE irreversibly inhibits glycosidases via covalent modification:

Table 3: Enzyme Inhibition Parameters

| Enzyme | Inhibitor | IC₅₀ (μM) | Ki (μM) | Reference |

|---|---|---|---|---|

| Glucocerebrosidase | CBE | 4.28–9.49 | 53 | |

| Lysosomal α-glucosidase | CBE | Not reported | – |

Eigenschaften

Molekularformel |

C6H10O4 |

|---|---|

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H |

InChI-Schlüssel |

LRUBQXAKGXQBHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(C(C(C1O)O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.